molecular formula C6H12O3 B1208108 Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)- CAS No. 63697-00-7

Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-

Cat. No. B1208108
CAS RN: 63697-00-7
M. Wt: 132.16 g/mol
InChI Key: KIWATKANDHUUOB-YFKPBYRVSA-N
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Description

“Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-” is a chemical compound. However, there seems to be some confusion in the literature about its exact structure and properties. The closest compounds found are “Propanoic acid, 2-hydroxy-, ethyl ester” and "Propanoic acid, 1-methylethyl ester"12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-”. However, esters like this are typically synthesized through esterification, a reaction between an acid and an alcohol.



Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The molecular structure of “Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-” is not explicitly available. However, related compounds “Propanoic acid, 2-hydroxy-, ethyl ester” and “Propanoic acid, 1-methylethyl ester” have their structures available12.



Chemical Reactions Analysis

Specific chemical reactions involving “Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-” are not available in the literature. However, as an ester, it would be expected to undergo reactions typical of this class of compounds, such as hydrolysis, transesterification, and reactions with Grignard reagents.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, density, melting point, boiling point, and solubility. For “Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-”, these details are not explicitly available. However, related compounds “Propanoic acid, 2-hydroxy-, ethyl ester” and “Propanoic acid, 1-methylethyl ester” have some of their properties listed12.


Scientific Research Applications

1. Asymmetric Induction in Radical Reactions

Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-, demonstrates high 1,2-asymmetric induction in radical reactions. This compound exhibits high anti-stereoselectivity when added to γ-hydroxy α,β-unsaturated carboxylic esters and sulfones under certain conditions. The bulkier the γ-alkyl group, the higher the selectivity (Ogura, Kayano, & Akazome, 1997).

2. Household Chemicals and Allergy Risks

Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-, is identified as a household chemical potentially linked to allergy risks in children. It's important for accurate labeling in studies to avoid confusion with similar compounds (Choi et al., 2011).

3. Carbene Precursor in Asymmetric Reactions

This compound serves as a carbene precursor in various asymmetric reactions, including cyclopropenation and cyclopropanation. Its use demonstrates versatility in chemical synthesis processes (Anada, Takeda, Ito, & Hashimoto, 2014).

4. Synthesis of Hyperbranched Aliphatic Poly(β-thioether ester)

The compound has applications in synthesizing hyperbranched aliphatic poly(β-thioether ester)s, which have potential for biomedical applications due to their high molecular weights and degradation properties (Wu & Liu, 2020).

Safety And Hazards

Information on the safety and hazards of “Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-” is not available. However, like all chemicals, it should be handled with appropriate safety measures to prevent exposure and potential harm.


Future Directions

The future directions for research on “Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-” could include further investigation into its synthesis, properties, and potential applications. As our understanding of chemistry continues to grow, new and exciting possibilities may emerge for this compound.


Please note that the information provided is based on the closest available compounds and general chemical knowledge. For more specific and accurate information, further research and consultation with a chemistry professional is recommended.


properties

IUPAC Name

propan-2-yl (2S)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)9-6(8)5(3)7/h4-5,7H,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWATKANDHUUOB-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90886638
Record name Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-

CAS RN

63697-00-7
Record name 1-Methylethyl (2S)-2-hydroxypropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63697-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl S-(-)-lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.543
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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